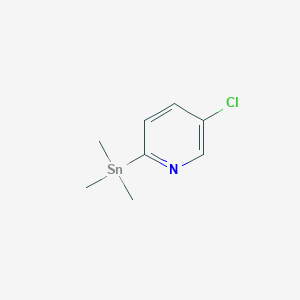
5-Chloro-2-(trimethylstannyl)pyridine
Cat. No. B8290550
M. Wt: 276.35 g/mol
InChI Key: MOXPZHRWZDWGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321761B2
Procedure details


5-chloropyridin-2-yl trifluoromethanesulfonate (4.12 mmol) was used in Procedure I with trimethyltin chloride to yield 5-chloro-2-(trimethylstannyl)pyridine. The crude material (˜4 mmol) was used in Procedure K with N-(4-chloro-3-iodophenyl)-2-methyl-6-(trifluoromethyl)nicotinamide (2 mmol). Purified by silica gel chromatography (0-50% ethyl acetate/hexane) to yield N-(4-chloro-3-(5-chloropyridin-2-yl)phenyl)-2-methyl-6-(trifluoromethyl)nicotinamide as a white solid: TLC Rf=0.48 (25% ethyl acetate/hexanes); MS (Q1) 427 (M)+.
Name
5-chloropyridin-2-yl trifluoromethanesulfonate
Quantity
4.12 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)(=O)=O.[CH3:16][Sn:17](Cl)([CH3:19])[CH3:18]>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([Sn:17]([CH3:19])([CH3:18])[CH3:16])=[N:8][CH:9]=1
|
Inputs


Step One
|
Name
|
5-chloropyridin-2-yl trifluoromethanesulfonate
|
|
Quantity
|
4.12 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=NC=C(C=C1)Cl)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)(C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)[Sn](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
